N-(3-acetylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide
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Overview
Description
N-(3-acetylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide: is a complex organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide can be achieved through a multi-step process. One common method involves the Claisen–Schmidt condensation reaction, which is used to form the benzopyran ring system. This reaction typically involves the condensation of an aromatic aldehyde with a ketone in the presence of a base, such as sodium hydroxide, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(3-acetylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, N-(3-acetylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine: This compound has shown potential in biological and medicinal research. It exhibits various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties . These activities make it a promising candidate for the development of new drugs and therapeutic agents.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties allow for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines .
Comparison with Similar Compounds
- N-(4-acetylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide
- N-(3-acetylphenyl)-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide
Uniqueness: N-(3-acetylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is unique due to its specific substitution pattern on the benzopyran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(3-acetylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-11(20)12-6-4-7-14(9-12)19-17(21)16-10-13-5-2-3-8-15(13)18(22)23-16/h2-9,16H,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHPVLNAMJWDMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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